1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide
Overview
Description
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide is a synthetic compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenylmethyl halide under basic conditions.
Attachment of the methoxypropan-2-yl group: This is usually done through a nucleophilic substitution reaction, where the triazole intermediate reacts with a methoxypropan-2-yl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production, offering better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation products: Depending on the oxidizing agent, products may include carboxylic acids or ketones.
Reduction products: Alcohols or amines, depending on the reducing agent used.
Substitution products: Various substituted triazole derivatives.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing their normal function.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Rufinamide: An anticonvulsant drug containing a triazole ring.
Uniqueness
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-10(9-21-2)16-14(20)13-8-19(18-17-13)7-11-3-5-12(15)6-4-11/h3-6,8,10H,7,9H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZQIAFKXBGVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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